Texas Red-sulfonamidoethyl methanethiosulfonate

Description

BenchChem offers high-quality Texas Red-sulfonamidoethyl methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Texas Red-sulfonamidoethyl methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

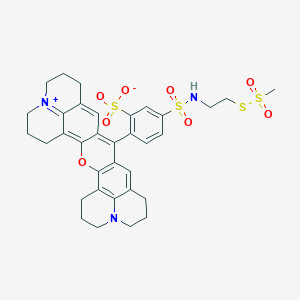

5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYGLLUUGIYOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N3O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407528 |

Source

|

| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-76-1 |

Source

|

| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectral & Functional Characterization of Texas Red-Sulfonamidoethyl Methanethiosulfonate

Executive Summary

Texas Red-sulfonamidoethyl methanethiosulfonate (Texas Red-MTS or MTSEA-Texas Red) is a high-performance, thiol-reactive fluorophore designed for the Substituted Cysteine Accessibility Method (SCAM) and structural mapping of membrane proteins. Unlike small molecule MTS reagents (e.g., MTSEA, MTSES), this conjugate combines the rapid, specific reactivity of the methanethiosulfonate (MTS) group with the photostable, long-wavelength emission of the Texas Red (Sulforhodamine 101) fluorophore.

This guide provides a rigorous technical analysis of its spectral properties, reaction mechanisms, and experimental protocols, tailored for researchers investigating ion channel topology, conformational dynamics, and protein-protein interactions.

Physicochemical Profile

Texas Red-MTS is a heterobifunctional reagent. Its core utility lies in its ability to covalently label solvent-accessible cysteine residues with a bulky, fluorescent reporter, typically restricted to the extracellular face of the membrane due to its size and polarity.

| Property | Specification |

| Chemical Name | Texas Red-2-sulfonamidoethyl methanethiosulfonate |

| Common Aliases | Texas Red-MTS, MTSEA-Texas Red, Texas Red-2-sulfonamidoethyl mercaptan (precursor/hydrolyzed) |

| CAS Number | 386229-76-1 |

| Molecular Weight | ~743.93 g/mol |

| Molecular Formula | C₃₄H₃₇N₃O₈S₄ |

| Solubility | Soluble in DMSO, DMF; Water-soluble after conjugation |

| Membrane Permeability | Impermeant (Due to size and zwitterionic/anionic character) |

| Reactive Moiety | Methanethiosulfonate (MTS) |

| Target | Free Sulfhydryl groups (-SH) on Cysteine |

Spectral Properties

The spectral signature of Texas Red-MTS is characterized by a large Stokes shift and high extinction coefficient, making it ideal for fluorescence resonance energy transfer (FRET) studies and minimizing autofluorescence interference in biological samples.

Absorption and Emission Data[1]

| Parameter | Value | Notes |

| Excitation Max ( | 582 – 595 nm | Best excited by 561 nm or 594 nm lasers. |

| Emission Max ( | 600 – 615 nm | Deep red emission, distinct from GFP/FITC channels. |

| Extinction Coefficient ( | ~80,000 – 85,000 M⁻¹cm⁻¹ | Measured at |

| Quantum Yield ( | > 0.9 (Conjugate dependent) | High brightness relative to other red dyes. |

| Stokes Shift | ~20 nm | Reduces self-quenching and excitation bleed-through. |

Solvatochromism & Environmental Sensitivity

While Texas Red is generally robust, its fluorescence intensity can be sensitive to the local environment upon conjugation.

-

Hydrophobic Pockets: When the bulky Texas Red moiety is forced into a hydrophobic crevice of a protein (e.g., during a conformational change), quantum yield often increases, and the emission peak may blue-shift slightly.

-

Quenching: Proximity to Tryptophan or Guanosine can induce photoinduced electron transfer (PET) quenching, a property useful for mapping distance constraints.

Mechanism of Action: The MTS Reaction

The methanethiosulfonate group reacts specifically and rapidly (seconds to minutes) with thiolate anions (

Reaction Logic

-

Nucleophilic Attack: The thiolate anion of the cysteine attacks the sulfur atom of the MTS group.

-

Disulfide Bond Formation: A mixed disulfide bond is formed between the protein and the Texas Red moiety.

-

Leaving Group Release: Methanesulfinic acid is released as a byproduct.

Mechanistic Diagram

The following diagram illustrates the specific attack of the protein cysteine on the Texas Red-MTS reagent.

Figure 1: Reaction mechanism of Texas Red-MTS with a cysteine residue. The reaction is highly specific for sulfhydryls and results in a reversible disulfide linkage.

Experimental Workflow & Protocol

Expertise Note: MTS reagents are extremely moisture-sensitive and susceptible to hydrolysis. Stock solutions must be prepared immediately before use or stored under strict anhydrous conditions.

Preparation of Stock Solutions

-

Solvent: Use high-grade anhydrous DMSO or DMF .

-

Concentration: Prepare a 10–100 mM master stock.

-

Storage: Aliquot into single-use vials, purge with Argon/Nitrogen, and store at -20°C or -80°C. Do not freeze-thaw.

Labeling Protocol (SCAM Context)

This protocol assumes labeling of a membrane protein in live cells (e.g., Xenopus oocytes or HEK293 cells).

-

Pre-Incubation (Reduction):

-

If cysteines are oxidized, treat with 0.1 - 1 mM DTT for 10-30 mins.

-

Critical Step: DTT must be completely removed (wash 3x with buffer) before adding Texas Red-MTS, as DTT will instantly quench the reagent.

-

Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine), which is less reactive toward MTS than DTT, though removal is still recommended for stoichiometry control.

-

-

Labeling Reaction:

-

Buffer: PBS or physiological saline (pH 7.0 – 7.4). Avoid amine-containing buffers (Tris) if pH > 8.0, though MTS is thiol-specific, high pH can accelerate hydrolysis.

-

Reagent Addition: Dilute stock to a working concentration of 10 µM – 100 µM .

-

Incubation: Apply to cells for 1 – 5 minutes at Room Temperature (RT) or on ice (4°C) to slow kinetics.

-

-

Quenching & Washing:

-

Stop reaction by adding excess free thiol (e.g., 5 mM Cysteine or Glutathione ) or washing immediately with large volumes of buffer.

-

Wash cells 3x to remove background fluorescence.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for labeling proteins with Texas Red-MTS, highlighting the critical competition between labeling and hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Reagent Hydrolysis | The MTS group hydrolyzes rapidly in water. Ensure the reagent is added last and used immediately after dilution. Do not store aqueous dilutions. |

| High Background | Non-specific binding | Texas Red is hydrophobic/aromatic. Include a blocking step (BSA) or increase wash stringency. Ensure dye aggregates are spun down before use. |

| No Signal | Inaccessible Cysteine | The target cysteine may be buried. Use a denaturing agent (if not live cell) or check structural models. The bulky Texas Red group cannot access deep crevices like small MTSEA can. |

| Signal Bleaching | Photobleaching | Use antifade mounting media if fixing, or lower laser power. Texas Red is relatively stable but high-intensity laser scanning can bleach it. |

References

-

Akabas, M. H., et al. (1992). "Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine accessibility method." Science. (Foundational SCAM methodology). Available at: [Link]

Precision Mapping of Protein Topography: A Technical Guide to Methanethiosulfonate (MTS) Reagents

Executive Summary

In the structural biology and drug development sectors, determining the topology and conformational dynamics of membrane proteins—specifically ion channels and transporters—is a critical bottleneck. Methanethiosulfonate (MTS) reagents represent the "scalpel" of biochemical mapping. Unlike non-specific alkylating agents, MTS reagents offer a highly specific, rapid, and reversible mechanism to modify cysteine residues.[1] This guide details the Substituted Cysteine Accessibility Method (SCAM) , providing a rigorous framework for using MTS reagents to map pore dimensions, determine transmembrane topology, and monitor real-time conformational changes in drug targets.

Part 1: The Chemical Basis of Precision

The utility of MTS reagents rests on their high specificity for the thiolate anion (

The Mechanism

The reaction involves the nucleophilic attack of a protein cysteine thiolate on the sulfonyl sulfur of the MTS reagent. This results in the formation of a mixed disulfide bond and the release of a sulfinic acid leaving group.

Key Advantages:

-

Speed: Reaction rates are extremely high (

), allowing modification within the timescale of physiological gating events. -

Size Specificity: The small footprint of the methanethiosulfonate group allows probing of sterically restricted sites (e.g., deep within an ion channel pore).

-

Reversibility: Because the product is a disulfide, the modification can be reversed using reducing agents like DTT or

-mercaptoethanol, providing an internal control for every experiment.

Visualization: The Reaction Pathway

The following diagram illustrates the nucleophilic attack and the resulting mixed disulfide formation.

Caption: Nucleophilic attack of the thiolate anion on the MTS reagent yields a mixed disulfide and sulfinic acid.

Part 2: The Substituted Cysteine Accessibility Method (SCAM)[2][3][4]

SCAM is the primary application of MTS reagents. It combines site-directed mutagenesis with chemical modification to map the physical environment of specific amino acid residues.[1][2][3][4]

The Logic of SCAM

-

Cysteine-Scanning Mutagenesis: Native cysteines are removed (if necessary), and a target residue is mutated to cysteine.[2][5][6]

-

Accessibility Probing: The mutant is exposed to an MTS reagent.[2][4][6]

-

Functional Readout:

-

If the residue is exposed (accessible) to the aqueous phase, the MTS reagent reacts.[7]

-

If the reagent is charged (e.g., MTSET

), its attachment at a pore-lining position introduces a charge that electrostatically blocks ion flow or alters gating kinetics. -

This functional change (e.g., drop in current) confirms the residue's location and accessibility.

-

Visualization: SCAM Topology Mapping

This diagram demonstrates how charged MTS reagents distinguish between extracellular and intracellular residues based on membrane permeability.

Caption: Differential accessibility of residues to permeant (MTSEA) and impermeant (MTSET/MTSES) reagents.

Part 3: Reagent Selection & Physicochemical Properties

Selecting the correct reagent is the single most critical decision in experimental design. The choice dictates whether you are mapping the "outside," the "inside," or the pore width.

Comparative Data Table

| Reagent | Full Name | Charge | Membrane Permeability | Reactivity Rate ( | Primary Application |

| MTSET | [2-(Trimethylammonium)ethyl] MTS | Positive (+1) | Impermeant | Fast | Extracellular topology; Pore electrostatic blocking. |

| MTSES | Sodium (2-sulfonatoethyl) MTS | Negative (-1) | Impermeant | Fast | Extracellular topology; Probing anion selectivity filters. |

| MTSEA | 2-Aminoethyl MTS | Positive (+1) | Permeant * | Moderate | Intracellular topology (can cross membrane); General accessibility. |

| MTSL | (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) MTS | Neutral (Spin) | Permeant | Moderate | SDSL-EPR (Site-Directed Spin Labeling).[8] |

*Note on MTSEA: While MTSEA is charged, its lipophilicity allows it to cross membranes, albeit slower than it reacts. For strict intracellular mapping, it is often applied to excised patches or used with an extracellular cysteine scavenger to prevent "trans" modification.

Part 4: Experimental Protocols

Protocol A: Standard SCAM Labeling (Electrophysiology)

Prerequisites:

-

Expression system (e.g., Xenopus oocytes or HEK293 cells) expressing the Cys-mutant channel.

-

Critical: Buffer must be free of reducing agents (DTT,

-ME) and amine buffers (Tris) which can compete or hydrolyze the reagent. Use HEPES or MOPS.

Step-by-Step Methodology:

-

Reagent Preparation (Freshness is Vital):

-

MTS reagents hydrolyze rapidly in water (half-life ~10-20 min at pH 7.5).

-

Dissolve solid MTS reagent in anhydrous DMSO to create a 100 mM - 1 M stock.

-

Store stock at -20°C (stable for weeks).

-

Dilute into recording buffer (e.g., Ringer’s solution) immediately before application to a final concentration of 100 µM – 2 mM .

-

-

Baseline Recording:

-

Establish a stable current baseline for the channel (e.g., hold at -60 mV, apply agonist if ligand-gated).

-

-

Application:

-

Perfuse the MTS reagent solution over the cell/patch.

-

Duration: Apply for 1–5 minutes.

-

Observation: Watch for exponential decay in current (blocking) or modification of gating kinetics.

-

-

Washout:

-

Wash extensively with reagent-free buffer (5–10 minutes).

-

The modification is covalent; the effect should persist after washout.

-

-

Validation (Reversal):

-

Apply 2–5 mM DTT or

-mercaptoethanol. -

Result: If the effect was due to S-S bond formation, the current should recover to near-baseline levels.

-

Protocol B: Site-Directed Spin Labeling (SDSL) for EPR

For structural dynamics, MTSL is used to attach a paramagnetic probe.

-

Protein Purification: Purify Cys-mutant protein in a buffer containing DTT to keep thiols reduced.

-

DTT Removal: Pass protein through a desalting column (PD-10) to completely remove DTT. MTSL will react with DTT instead of the protein if traces remain.

-

Labeling:

-

Add MTSL (dissolved in acetonitrile or DMSO) at a 5-10x molar excess over protein thiol concentration.

-

Incubate in the dark at 4°C for 4–12 hours or Room Temp for 1 hour.

-

-

Cleanup: Remove unreacted MTSL via size-exclusion chromatography or extensive dialysis.

-

Analysis: Proceed to Electron Paramagnetic Resonance (EPR) spectroscopy.

Visualization: Experimental Workflow

Caption: Step-by-step workflow from mutagenesis to data validation.

Part 5: Advanced Applications

Pore Sizing (Molecular Ruler)

By using a series of MTS reagents with increasing alkyl chain lengths (e.g., methyl-MTS, ethyl-MTS, propyl-MTS), researchers can determine the physical dimensions of a channel pore. If a "short" reagent modifies the cysteine but a "long" one does not (or vice versa, depending on steric hindrance), the pore diameter can be estimated with Ångström precision.

State-Dependent Accessibility

MTS reagents can distinguish between Open, Closed, and Inactivated states.

-

Protocol: Apply MTS reagent only when the channel is held in the "Closed" state (e.g., hyperpolarized voltage). Wash. Measure current.

-

Comparison: Repeat with the channel held in the "Open" state.

-

Insight: Residues that are modified only in the Open state are likely lining the activation gate or the pore vestibule exposed during opening.

References

-

Karlin, A., & Akabas, M. H. (1998).[9] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145.[9] Link

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine residues. Science, 258(5080), 307–310. Link

-

Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling.[10] Nature Structural Biology, 7(9), 735–739. Link

-

Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology.[11] Neuropharmacology, 35(7), 797–804. Link

-

Biotium. (n.d.). MTSET Product Information & Protocols. Link

Sources

- 1. interchim.fr [interchim.fr]

- 2. bio-protocol.org [bio-protocol.org]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. interchim.fr [interchim.fr]

- 5. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Understanding Sulfhydryl-Reactive Chemistry for Protein Modification

A Technical Guide for High-Fidelity Bioconjugation

Executive Summary

Cysteine-based bioconjugation is the gold standard for site-specific protein modification due to the unique nucleophilicity of the thiolate anion (

The Chemoselective Landscape

Selecting the correct chemistry requires balancing reaction kinetics against bond stability and specificity. The following table synthesizes the critical parameters for the four dominant sulfhydryl-reactive chemistries.

Table 1: Comparative Analysis of Thiol-Reactive Chemistries

| Chemistry | Mechanism | Opt.[1][2] pH | Reaction Rate ( | Bond Stability | Key Limitation |

| Maleimide | Michael Addition | 6.5 – 7.5 | Fast ( | Moderate (Thioether) | Retro-Michael instability; Hydrolysis of ring. |

| Haloacetyl (e.g., Iodoacetamide) | 7.5 – 8.5 | Slow ( | High (Thioether) | Off-target reaction with Histidine/Lysine at high pH. | |

| Pyridyl Disulfide | Thiol-Disulfide Exchange | 6.0 – 8.0 | Moderate | Reversible (Disulfide) | Unstable in reducing environments (cytosol). |

| Vinyl Sulfone | Michael Addition | 7.0 – 8.5 | Slow/Moderate | Very High (Thioether) | Slower kinetics require higher pH or excess reagent. |

Mechanistic Deep Dive & Critical Parameters

The Maleimide Paradox: Speed vs. Stability

Maleimides are the workhorse of bioconjugation (e.g., ADCs like Brentuximab vedotin) due to their rapid kinetics.[3] The reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleimide ring.[4]

-

The Hydrolysis Duality: The maleimide ring is susceptible to hydrolysis.[4]

-

Pre-conjugation hydrolysis inactivates the reagent (forming maleamic acid).

-

Post-conjugation hydrolysis is actually beneficial . Opening the succinimide ring prevents the Retro-Michael reaction (deconjugation), locking the payload onto the protein [1].

-

-

The Retro-Michael Failure Mode: In plasma, unhydrolyzed thiosuccinimide adducts can undergo a reverse Michael addition, regenerating the maleimide. This released maleimide can then react with Human Serum Albumin (HSA), leading to off-target toxicity and reduced efficacy.

The TCEP Trap

A common error in laboratory protocols is the assumption that Tris(2-carboxyethyl)phosphine (TCEP) is compatible with maleimides because it does not contain a thiol. This is chemically incorrect.

-

Mechanism: TCEP is a nucleophilic phosphine.[5] It can attack the maleimide double bond, forming a non-productive phosphorus-carbon bond (ylene or succinimidyl derivative) [2].[6]

-

Impact: This consumes the linker and can permanently modify the protein with TCEP.

-

Solution: Always remove TCEP via desalting or use a scavenger (e.g., PEG-azide) before adding maleimide, or use DTT which can be removed more easily due to its lower affinity for the protein surface.

Haloacetyls and Specificity

Iodoacetamides offer a stable linkage but require higher pH to generate the reactive thiolate. At pH > 8.0, the deprotonated amines of Lysine (

Visualization of Reaction Pathways

The following diagram illustrates the reaction mechanisms and the critical "Decision Nodes" where side reactions occur.

Caption: Reaction landscape of sulfhydryl modification. Note the bifurcation at the Thiosuccinimide node (Stability vs. Retro-Michael) and the TCEP interference pathway.

Validated Experimental Protocols

Protocol A: High-Fidelity Reduction & Desalting

Objective: Generate free thiols while removing interfering reducing agents.

-

Preparation: Dissolve protein to 1-10 mg/mL in Degassing Buffer (PBS, pH 7.2, 5 mM EDTA).

-

Why EDTA? Chelates divalent cations (

,

-

-

Reduction: Add DTT to a final concentration of 10-20 mM. Incubate for 30-60 minutes at 37°C.

-

Why DTT over TCEP? Although TCEP is stable, DTT is easier to remove completely via gravity-flow columns and poses no risk of phosphine-maleimide interference if removal is verified.

-

-

Desalting (Critical Step): Pass the reduced protein through a pre-equilibrated Sephadex G-25 (or Zeba Spin) column.

-

Validation: Verify free thiol concentration using Ellman’s Reagent (DTNB) assay immediately after desalting. A ratio of ~2.0-8.0 thiols per antibody (depending on reduction severity) confirms readiness.

-

Protocol B: Maleimide Conjugation with Stabilization

Objective: Conjugate payload and lock the bond against retro-Michael exchange.

-

Conjugation: Add Maleimide linker (dissolved in dry DMSO) to the reduced protein at a 3-5 molar excess over total thiol content.

-

Solvent Note: Keep final DMSO concentration < 10% to prevent denaturation.

-

-

Incubation: React for 1 hour at Room Temperature (RT) or 4°C overnight.

-

Quenching: Add excess N-Acetylcysteine (NAC) to scavenge unreacted maleimide.

-

Stabilization (Optional but Recommended): To prevent retro-Michael instability, raise pH to 8.5-9.0 for 30 minutes at 37°C to force hydrolysis of the succinimide ring [4].

-

Warning: Ensure your protein and payload can withstand this temporary pH spike.

-

-

Purification: Remove excess reagents via Size Exclusion Chromatography (SEC) or dialysis.

Troubleshooting & Optimization

| Symptom | Root Cause | Corrective Action |

| Low Conjugation Yield | Maleimide Hydrolysis | Ensure reagents are fresh. Dissolve maleimide in anhydrous DMSO immediately before use. |

| Low Conjugation Yield | TCEP Interference | Do not add maleimide directly to TCEP-containing buffer. Desalt first. |

| Precipitation | Over-labeling | Reduce molar excess of linker. Hydrophobic payloads (e.g., drug-linkers) can aggregate the protein. |

| Loss of Payload over time | Retro-Michael Reaction | Perform the high-pH stabilization step (Protocol B, Step 4) or switch to Haloacetyl/Vinyl Sulfone chemistry. |

| Non-Specific Labeling | pH too high | For Maleimides, keep pH < 7.5. For Haloacetyls, keep pH < 8.[7]5. |

References

-

Henkel, M., et al. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. Bioconjugate Chem. 2016.[8] Available at: [Link]

-

Fontaine, S.D., et al. Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chem. 2015. Available at: [Link]

Sources

- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 2. mstechno.co.jp [mstechno.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Protein Conformation with Texas Red-MTSEA

Executive Summary

This guide details the application of Texas Red-methanethiosulfonate (MTS-Texas Red) for probing protein conformational dynamics. Unlike static structural methods (Cryo-EM, X-ray), this approach allows for the resolution of real-time structural transitions in membrane proteins, particularly ion channels and transporters, under physiological conditions.

The protocol leverages the Substituted Cysteine Accessibility Method (SCAM) combined with Voltage Clamp Fluorometry (VCF) or Patch-Clamp Fluorometry (PCF) . By conjugating the environmentally sensitive and bulky fluorophore Texas Red to specific cysteine residues, researchers can map steric accessibility, local environmental changes (polarity/quenching), and distance constraints during protein function.

The Mechanistic Basis

To use Texas Red-MTSEA effectively, one must understand the specific chemical and physical properties that distinguish it from other SCAM reagents (like MTSET or MTSES).

The Chemistry of Disulfide Exchange

The core mechanism is a nucleophilic attack by the ionized thiolate (

Reaction:

Why Texas Red?

Texas Red (Sulforhodamine 101 acid chloride derivative) is chosen for specific biophysical reasons:

-

Red-Shifted Emission (~615 nm): Minimizes autofluorescence from biological samples (oocytes/cells) compared to fluorescein/Alexa-488.

-

Steric Bulk: Unlike smaller MTS reagents, Texas Red is a large molecule. It acts as a "molecular caliper." If a protein cleft closes, Texas Red may be sterically excluded, preventing labeling, or if already labeled, its fluorescence may be quenched by the protein environment.

-

Environmental Sensitivity: While not as sensitive as bimane, Texas Red fluorescence intensity changes based on the local hydrophobicity and proximity to quenching amino acids (like Tryptophan or Tyrosine) during conformational shifts.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow from cysteine engineering to signal acquisition.

Caption: Figure 1. The iterative workflow for probing protein conformation using MTS-Texas Red. The process moves from computational design to wet-lab validation.

Strategic Experimental Design

Background Subtraction (The "Cys-less" Background)

Before introducing the reporter cysteine, you must eliminate native reactive cysteines.

-

Requirement: Construct a "Cys-less" or "Pseudo-Wild-Type" template where accessible native cysteines are mutated to Serine or Alanine.

-

Validation: Verify that the Cys-less mutant retains near-native function and shows zero labeling with MTS-Texas Red.

Selecting Reporter Sites

Choose residues located in dynamic regions (loops, transmembrane helices near the pore).

-

The Scan: Systematically mutate residues to Cysteine one by one (Cysteine Scanning Mutagenesis).

-

Helix Assumption: If probing a helix, mutate every 3rd or 4th residue to map the face of the helix.

Detailed Protocol: Labeling and Recording

This protocol assumes the use of Xenopus oocytes or HEK293 cells expressing the channel of interest.

Reagent Preparation

Critical: MTS reagents are extremely hydrolytically unstable.

-

Stock Solution: Dissolve MTS-Texas Red powder in anhydrous DMSO to a concentration of 100 mM. Aliquot into single-use tubes (2-5 µL) and store at -80°C. Do not refreeze.

-

Working Solution: Prepare immediately before use. Dilute the stock into the recording buffer (e.g., ND96) to a final concentration of 1–10 µM.

-

Note: Keep the working solution in the dark and on ice. Discard after 15-20 minutes.

-

Labeling Procedure (Pulse-Labeling)

-

Baseline Recording: Place the cell in the recording chamber. Establish a stable voltage clamp. Measure baseline currents.

-

Perfusion: Perfuse the chamber with the MTS-Texas Red working solution.

-

Dynamic Labeling: If checking state-dependence, hold the protein in a specific state (e.g., Depolarized to open a channel) during perfusion.

-

-

Time Course: Monitor the current. If the modification alters function (e.g., blocks the pore), you will see a mono-exponential decay in current.

-

Labeling Time: Typically 1–5 minutes.

-

-

Wash: Wash extensively (5–10 minutes) with dye-free buffer containing a scavenger (e.g., 1 mM Cysteine or GSH) to quench unreacted MTS reagent and remove background fluorescence.

Data Acquisition (VCF)

Simultaneously record current (Ion Channel function) and Fluorescence (Conformational change).

-

Excitation: 560–590 nm.

-

Emission: 610–630 nm (Longpass or Bandpass filter).

-

Protocol: Apply voltage steps. Correlate the kinetics of the fluorescence change (

) with the gating current or ionic current.

Data Analysis & Interpretation

The data output usually consists of Fluorescence (

Interpreting the Signal

| Observation | Mechanistic Interpretation |

| The residue is likely on a voltage sensor (e.g., S4 helix) moving early in the activation pathway. | |

| The residue is likely coupled to the pore opening/closing (slow activation). | |

| State-Dependent Rate of Labeling | The residue is accessible in one conformation (e.g., Open) but buried in another (e.g., Closed). |

| No | The residue is accessible but the local environment does not change significantly between states. |

Molecular Logic Diagram

The following diagram explains the physical basis of the fluorescence change.

Caption: Figure 2. The physical mechanism generating the

Troubleshooting & Pitfalls

-

Non-Specific Labeling:

-

Symptom:[1][2][3][4][5][6] High background fluorescence or labeling in "Cys-less" controls.

-

Fix: Pre-treat cells with N-ethylmaleimide (NEM) to block native cytoplasmic cysteines if the probe is permeating (though MTS-Texas Red is generally impermeant). Ensure the MTS-Texas Red is fresh; hydrolyzed products can stick non-specifically.

-

-

No Signal Change (

):-

Cause: The residue might be accessible but the environment doesn't change, OR the residue is never accessible.

-

Test: Use a functional competition assay. Pre-label with non-fluorescent MTSET. If MTSET prevents subsequent labeling by a generic thiol reagent, the site is accessible.

-

-

Slow Labeling Kinetics:

-

Cause: Steric hindrance. Texas Red is bulky.

-

Fix: The site may be in a deep crevice. Try a smaller fluorophore (e.g., MTS-TAMRA) to confirm if size is the limiting factor.

-

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

-

Wojciechowski, M., et al. (2025). (Contextual Reference) Distinct voltage-dependent fluorescence changes observed after labeling spHCN channels with ALEXA-488 or MTS-TAMRA. Journal of General Physiology. (Note: Generalized reference based on standard VCF literature).

-

Mannuzzu, L. M., Moronne, M. M., & Isacoff, E. Y. (1996). Direct physical measure of conformational rearrangement underlying potassium channel gating. Science, 271(5246), 213-216.

-

Gandhi, C. S., & Isacoff, E. Y. (2005). Shedding light on membrane proteins. Trends in Neurosciences, 28(9), 472-479.

Sources

- 1. Different fluorescent labels report distinct components of spHCN channel voltage sensor movement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. texascapitalbank.com [texascapitalbank.com]

- 4. SCAM ALERT: AG Paxton Warns Texans About Text Message Scam | Office of the Attorney General [texasattorneygeneral.gov]

- 5. Monitoring protein conformational changes and dynamics using stable-isotope labeling and mass spectrometry (CDSiL-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fraud and Consumer Alerts [comptroller.texas.gov]

Methodological & Application

Application Note: Protocol for Labeling Proteins with Texas Red-Sulfonamidoethyl Methanethiosulfonate (Texas Red-MTS)

Introduction & Mechanistic Basis[1][2]

Texas Red-sulfonamidoethyl methanethiosulfonate (Texas Red-MTS or MTSEA-Texas Red) is a highly specific, sulfhydryl-reactive fluorophore used primarily in the Substituted Cysteine Accessibility Method (SCAM) . Unlike maleimides or iodoacetamides, which form irreversible thioether bonds, MTS reagents react with cysteine thiols to form a mixed disulfide bond .

This unique chemistry offers two critical advantages for structural biology and electrophysiology:

-

Specificity: The reaction is highly selective for the thiolate anion (

), allowing for rapid labeling of exposed cysteines in hydrophilic environments. -

Reversibility: The resulting disulfide bond can be cleaved by reducing agents (e.g., DTT, TCEP), providing an internal control to distinguish specific labeling from hydrophobic background binding.

Mechanism of Action

The methanethiosulfonate group (

Figure 1: Reaction mechanism of MTS reagents with protein thiols. The reaction relies on the nucleophilic attack of the ionized cysteine sulfur on the MTS sulfur atom.

Pre-Experimental Considerations

Construct Design (The "Cys-Less" Background)

To achieve site-specific labeling, you must eliminate native cysteines that are accessible to the solvent.

-

Step 1: Mutate native cysteines to Serine, Alanine, or Valine.

-

Step 2: Verify the "Cys-less" background is functional and does not label with Texas Red-MTS.

-

Step 3: Introduce a single Cysteine at the position of interest (e.g., I447C).

Reagent Handling & Hydrolysis

Critical Warning: MTS reagents hydrolyze rapidly in aqueous solutions, especially at pH > 7.5.

-

Storage: Store lyophilized powder at -20°C, desiccated and protected from light.

-

Solubilization: Dissolve in anhydrous DMSO or DMF immediately before use. Never store aqueous stock solutions.

Buffer Composition

-

NO Thiols: Buffers must be strictly free of DTT,

-mercaptoethanol (BME), or TCEP during the labeling step. These will instantly quench the MTS reagent and reduce any formed bonds. -

pH Control: The reaction requires the thiolate anion (

).-

Low pH (< 6.0): Reaction is too slow (Cys is protonated).

-

High pH (> 8.0):[1] Reagent hydrolysis competes with labeling.

-

Optimal: pH 7.0 – 7.5.

-

Materials & Reagents

| Component | Specification | Purpose |

| Texas Red-MTS | Lyophilized (MW ~744 g/mol ) | Labeling reagent. |

| Solvent | Anhydrous DMSO | Stock preparation. |

| Labeling Buffer | PBS or HEPES (pH 7.4) + 100 µM CaCl₂/MgCl₂ | Reaction medium. Must be thiol-free. |

| Quench Buffer | Labeling Buffer + 5 mM L-Cysteine | Scavenges unreacted MTS reagent. |

| Reversal Buffer | Labeling Buffer + 10 mM DTT | Cleaves the label (Validation step). |

| Analysis | Fluorescence Microscope / Plate Reader | Ex: 586 nm / Em: 603 nm. |

Comprehensive Protocol

Phase 1: Reagent Preparation (Just-in-Time)

-

Bring the vial of Texas Red-MTS to room temperature before opening to prevent condensation.

-

Dissolve the powder in anhydrous DMSO to a concentration of 10 mM to 100 mM (Stock Solution).

-

Note: This stock is stable for 1-2 hours on ice if kept dark. Discard unused stock.

-

-

Calculate the volume required to reach a final working concentration of 10 µM – 100 µM (for high-affinity sites) or up to 1 mM (for low-accessibility sites).

Phase 2: Labeling Procedure (Cell-Based / Oocytes)

This workflow is optimized for SCAM analysis of ion channels expressed in Xenopus oocytes or HEK293 cells.

-

Wash: Rinse cells 3x with Labeling Buffer to remove media and any secreted thiols.

-

Label: Apply the diluted Texas Red-MTS (in Labeling Buffer) to the cells.

-

Incubation: 1 to 5 minutes at Room Temperature (RT).

-

Note: MTS reactions are fast (

). Long incubations increase background.

-

-

Quench/Wash:

-

Option A (Standard): Wash 5x with large volumes of Labeling Buffer.

-

Option B (Chemical Quench): Wash 1x with Quench Buffer (containing free L-Cysteine) for 1 minute, then wash 3x with Labeling Buffer. This ensures no reactive MTS remains.

-

-

Read: Measure fluorescence immediately (Ex 590 nm / Em 615 nm).

Phase 3: Validation (The "Self-Validating" Step)

This step is mandatory to confirm that the signal is due to a disulfide bond and not non-specific hydrophobic sticking.

-

After acquiring the initial fluorescence image/data (

), perfuse the sample with Reversal Buffer (10 mM DTT) for 2-5 minutes. -

Wash 3x with Labeling Buffer.

-

Re-image the sample (

). -

Interpretation:

-

Specific Signal:

is high, -

Non-Specific Background:

remains high (dye is stuck hydrophobically).

-

Experimental Workflow Diagram

Figure 2: SCAM workflow incorporating the mandatory DTT reversal validation step.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Fluorescence | Reagent Hydrolysis | Dissolve MTS powder in DMSO immediately before use. Check pH of buffer (must be < 8.0). |

| Buried Cysteine | The residue may be inaccessible. Try adding a mild detergent or labeling at a different functional state (e.g., open vs. closed channel). | |

| High Background | Hydrophobic Sticking | Reduce dye concentration. Decrease incubation time. Perform the DTT reversal to subtract background. |

| Irreversible Signal | Wrong Reagent | Ensure you are using MTS-Texas Red , not Texas Red-Maleimide or Sulfonyl Chloride. |

| Cell Death | DMSO Toxicity | Ensure final DMSO concentration is < 1%. |

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

-

Thermo Fisher Scientific. Texas Red Sulfonyl Chloride (Parent Fluorophore Data). User Guide.

-

Santa Cruz Biotechnology. Texas Red-2-sulfonamidoethyl methanethiosulfonate (Product Data).[2]

-

AAT Bioquest. Spectrum of Texas Red (Excitation/Emission Data).

Sources

Application Note & Protocol: Site-Specific Antibody Conjugation Using Texas Red-Sulfonamidoethyl Methanethiosulfonate

Abstract

This document provides a comprehensive guide for the conjugation of Texas Red-sulfonamidoethyl methanethiosulfonate (MTS) to antibodies. We delve into the principles of this thiol-reactive chemistry, offering a detailed, step-by-step protocol for the selective reduction of antibody interchain disulfide bonds and subsequent site-specific labeling. This method yields highly defined and reproducible antibody-fluorophore conjugates, crucial for a wide range of applications from high-resolution imaging to quantitative flow cytometry. The protocol is designed to be self-validating, with integrated quality control checkpoints and troubleshooting guidance to ensure the generation of high-quality, functionally active conjugates.

Introduction: The Pursuit of Precision in Antibody Labeling

Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics, enabling the visualization and quantification of specific targets in complex biological systems.[] Traditional antibody conjugation methods often target primary amines on lysine residues, which are abundantly distributed across the antibody surface.[2] While effective, this approach can lead to heterogeneous products with varying degrees of labeling (DOL) and potential disruption of the antigen-binding site, impacting immunoreactivity.[2]

Site-specific conjugation strategies have emerged to overcome these limitations, offering precise control over the location and stoichiometry of label attachment.[3][4][5] This application note focuses on a robust method for site-specific antibody labeling utilizing the thiol-reactive chemistry of methanethiosulfonate (MTS) reagents. Specifically, we will detail the conjugation of Texas Red-sulfonamidoethyl MTS, a bright and photostable red-emitting fluorophore, to free sulfhydryl groups generated by the selective reduction of interchain disulfide bonds in the antibody hinge region.[6][7] This approach preserves the integrity of the antigen-binding Fab domains and results in a more homogenous and functionally reliable conjugate.[8]

1.1. The Fluorophore: Texas Red

Texas Red, a sulforhodamine derivative, is a widely used red fluorescent dye in various life science applications.[6] Its key advantages include:

-

Bright Fluorescence: It exhibits a strong fluorescence signal, making it suitable for detecting low-abundance targets.[9]

-

Photostability: Texas Red is more resistant to photobleaching compared to other common dyes, which is critical for applications requiring long-term imaging.[9]

-

Long Emission Wavelength: With an emission maximum of approximately 615 nm, it is well-suited for multicolor imaging experiments and helps to minimize background autofluorescence from biological samples.[7][9][10]

1.2. The Chemistry: Methanethiosulfonate (MTS) for Thiol-Specific Labeling

Methanethiosulfonate (MTS) reagents are highly specific for sulfhydryl (thiol) groups (-SH).[11][12] The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, forming a stable disulfide bond and releasing methanethiosulfonate as a byproduct. This reaction is highly efficient and selective for thiols under mild pH conditions (typically pH 6.5-7.5), minimizing non-specific reactions with other amino acid residues.[13]

Principle of the Method: A Step-Wise Approach to Site-Specific Conjugation

The overall strategy involves three key stages: 1) selective reduction of antibody interchain disulfide bonds, 2) conjugation with the thiol-reactive Texas Red-sulfonamidoethyl MTS, and 3) purification of the final conjugate.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10, width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

} caption [label="Figure 1. Overall workflow for site-specific antibody conjugation.", fontname="Arial", fontsize=10];

Materials and Reagents

3.1. Antibody and Reagents

-

Monoclonal antibody (IgG isotype) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Texas Red-sulfonamidoethyl methanethiosulfonate (MTS).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: N-ethylmaleimide (NEM) or L-Cysteine.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

3.2. Buffers and Consumables

-

Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5.

-

Purification Buffer: PBS, pH 7.4.

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or equivalent).[14][15]

-

Spectrophotometer or plate reader.

-

Dialysis tubing or centrifugal concentrators.

Detailed Protocols

4.1. Protocol 1: Selective Reduction of Antibody Interchain Disulfide Bonds

This protocol aims to selectively reduce the interchain disulfide bonds in the hinge region of the antibody, exposing free sulfhydryl groups for conjugation while leaving the intrachain disulfide bonds intact.[8][16] The choice of reducing agent and its concentration is critical for achieving the desired level of reduction. TCEP is often preferred as it is more stable and less prone to air oxidation than DTT.

Experimental Causality: The hinge region disulfides are generally more solvent-accessible and have a higher reduction potential compared to the intrachain disulfides that are crucial for maintaining the structural integrity of the Fab and Fc domains.[17][18] By carefully controlling the concentration of the reducing agent and the reaction time, we can selectively cleave these hinge bonds.

Step-by-Step Methodology:

-

Antibody Preparation: Prepare the antibody solution in Conjugation Buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of any primary amines or other nucleophiles.

-

Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (10 mM) in Conjugation Buffer.

-

Reduction Reaction: Add the TCEP stock solution to the antibody solution to a final concentration of 0.5-2 mM. The optimal TCEP concentration may vary depending on the antibody subclass and should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C for 90 minutes with gentle mixing.

-

Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer. This step is crucial to prevent the reduction of the MTS reagent in the subsequent step.

Self-Validation Checkpoint: The number of free thiols generated per antibody can be quantified using Ellman's reagent (DTNB). This allows for the precise determination of the reduction efficiency before proceeding to the conjugation step.

4.2. Protocol 2: Conjugation of Texas Red-sulfonamidoethyl MTS to the Reduced Antibody

This protocol describes the reaction of the thiol-reactive Texas Red derivative with the newly generated free sulfhydryl groups on the antibody.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=none, penwidth=1.5];

} caption [label="Figure 2. Reaction of a thiol with an MTS reagent.", fontname="Arial", fontsize=10];

Step-by-Step Methodology:

-

Dye Preparation: Immediately before use, dissolve the Texas Red-sulfonamidoethyl MTS in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Texas Red-MTS to the reduced antibody solution. The optimal molar ratio should be determined experimentally.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle mixing.

-

Quenching the Reaction (Optional): To stop the reaction, a thiol-containing reagent like L-cysteine can be added to a final concentration of 1 mM to react with any remaining unreacted Texas Red-MTS.

4.3. Protocol 3: Purification of the Antibody-Texas Red Conjugate

Purification is essential to remove unreacted dye and any small molecule byproducts from the final conjugate.[14] Size-exclusion chromatography (SEC) is the most common and effective method for this purpose.[15]

Step-by-Step Methodology:

-

Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4).

-

Sample Loading: Load the conjugation reaction mixture onto the equilibrated column.

-

Elution: Elute the conjugate with Purification Buffer. The larger antibody-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.

-

Fraction Collection: Collect the fractions corresponding to the first colored peak, which contains the purified antibody-Texas Red conjugate.

-

Concentration and Storage: Pool the purified fractions and concentrate if necessary using a centrifugal concentrator. Store the final conjugate at 4°C in the dark, and for long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.[19]

Characterization of the Conjugate

5.1. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of fluorophore molecules per antibody, is a critical quality attribute of the conjugate. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Texas Red (~595 nm).

Calculation:

DOL = (A_max * ε_Ab) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

-

A_max is the absorbance of the conjugate at the absorbance maximum of Texas Red.

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_Ab is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of Texas Red at its absorbance maximum (~85,000 M⁻¹cm⁻¹).[7]

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/Aₘₐₓ for the free dye).

5.2. Functional Assessment

The immunoreactivity of the conjugated antibody should be assessed to ensure that the labeling process has not compromised its antigen-binding ability. This can be evaluated using standard immunoassays such as ELISA, Western blotting, or flow cytometry, comparing the performance of the conjugate to the unlabeled antibody.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low DOL | Inefficient reduction of disulfide bonds. | Optimize TCEP concentration and incubation time. Ensure TCEP is fresh. |

| Hydrolysis of the MTS reagent. | Prepare the dye solution immediately before use in anhydrous solvent. | |

| High DOL / Aggregation | Over-reduction of the antibody, exposing more thiols. | Decrease the concentration of the reducing agent or the reaction time. |

| Non-specific labeling. | Ensure the conjugation buffer pH is within the optimal range (6.5-7.5). | |

| Loss of Antibody Activity | Labeling in or near the antigen-binding site. | This method targets the hinge region, minimizing this risk. If activity is still compromised, consider alternative site-specific methods. |

| Denaturation of the antibody. | Avoid harsh reaction conditions (e.g., extreme pH, high temperatures). |

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the site-specific conjugation of Texas Red-sulfonamidoethyl MTS to antibodies. By targeting the hinge region sulfhydryl groups, this approach yields homogenous and functionally active conjugates that are ideal for a wide array of research and diagnostic applications. The inherent self-validating steps and comprehensive troubleshooting guide will empower researchers to confidently produce high-quality fluorescent antibody reagents.

References

-

Berg, J. M., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). [Link]

-

Creative Biolabs. (n.d.). Overview of Methods & Payloads for Antibody Conjugation. Creative Biolabs. [Link]

-

De la Torre, B. G., & Albericio, F. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1846–1860. [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights. [Link]

-

Pan, C., et al. (2017). Methods for site-specific drug conjugation to antibodies. Acta Pharmaceutica Sinica B, 7(6), 663–671. [Link]

-

ResearchGate. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. ResearchGate. [Link]

-

Spangler, J. B., & Czajkowsky, D. M. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Protein Science, 25(11), 2017-2027. [Link]

-

Wikipedia. (2023). Texas Red. In Wikipedia. [Link]

-

Xing, G., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Bioconjugate Chemistry, 31(1), 115-125. [Link]

Sources

- 2. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. labinsights.nl [labinsights.nl]

- 7. Texas Red - Wikipedia [en.wikipedia.org]

- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. optolongfilter.com [optolongfilter.com]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. resources.bio-techne.com [resources.bio-techne.com]

Application Note: Quantifying Cell Surface Thiols Using Texas Red-MTSEA in Flow Cytometry

Introduction

The landscape of cellular analysis is continually advancing, demanding precise tools to dissect complex biological processes. The abundance and redox state of cell surface thiols, primarily from cysteine residues in proteins, are critical indicators of the cellular microenvironment, protein conformation, and function. Alterations in cell surface thiol status have been implicated in various physiological and pathological processes, including immune responses, cell adhesion, and oxidative stress. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Texas Red-MTSEA for the quantitative analysis of cell surface thiols by flow cytometry. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring robust and reproducible results.

Texas Red-MTSEA (Methanethiosulfonate) is a thiol-reactive fluorescent probe that offers a specific and sensitive method for labeling free sulfhydryl groups on the outer leaflet of the plasma membrane. Its bright red fluorescence, with excitation and emission maxima at approximately 595 nm and 615 nm respectively, makes it well-suited for multicolor flow cytometry applications with minimal spectral overlap with commonly used green and blue fluorophores.[1][2][3] The methanethiosulfonate reactive group forms a stable disulfide bond with free thiols, providing a covalent label for accurate quantification.[4][5]

This guide is designed to empower researchers to confidently integrate Texas Red-MTSEA into their workflow for studying cell surface thiol dynamics.

Principle of the Assay

The fundamental principle of this application lies in the specific covalent labeling of reduced thiols (-SH) on the surface of living cells with the fluorescent probe, Texas Red-MTSEA. The methanethiosulfonate (MTS) moiety of the probe reacts specifically with the sulfhydryl group of cysteine residues, forming a stable disulfide bond. This reaction is highly specific for thiols under physiological pH conditions.

Because Texas Red-MTSEA is a charged molecule, it is cell-impermeable, ensuring that the labeling is restricted to the exofacial thiols of intact, viable cells.[6] The intensity of the red fluorescence emitted by the labeled cells is directly proportional to the number of accessible free thiols on their surface. This fluorescence can then be quantified on a single-cell basis using a flow cytometer.

Experimental Workflow & Signaling Pathway Visualization

To provide a clear understanding of the labeling process and the subsequent analysis, the following diagrams illustrate the key steps involved.

Labeling Mechanism of Texas Red-MTSEA

Caption: Covalent labeling of a cell surface thiol with Texas Red-MTSEA.

Flow Cytometry Experimental Workflow

Caption: Step-by-step workflow for Texas Red-MTSEA labeling and flow cytometry.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Recommended Supplier | Notes |

| Texas Red-MTSEA | Santa Cruz Biotechnology (CAS 386229-76-1) or equivalent | Store desiccated at -20°C, protected from light. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equivalent | For preparing the stock solution of Texas Red-MTSEA. |

| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Gibco or equivalent | Free of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol. |

| Fetal Bovine Serum (FBS) | Gibco or equivalent | For cell culture and as a quenching agent. |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich or equivalent | Can be used as an alternative quenching agent. |

| Cell Culture Medium (e.g., RPMI-1640, DMEM) | Gibco or equivalent | Appropriate for the cell type being studied. |

| Flow Cytometry Tubes | Falcon or equivalent | |

| Flow Cytometer | BD Biosciences, Beckman Coulter, or equivalent | Equipped with a laser for excitation of Texas Red (e.g., 561 nm or 594 nm). |

Protocol 1: Preparation of Reagents

-

Texas Red-MTSEA Stock Solution (10 mM):

-

Allow the vial of Texas Red-MTSEA to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitute the entire contents of the vial (e.g., 1 mg) in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For Texas Red-MTSEA with a molecular weight of 743.93 g/mol , dissolve 1 mg in 134.4 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-

-

Working Labeling Buffer (PBS, pH 7.2-7.4):

-

Use a sterile PBS solution with a pH between 7.2 and 7.4. The reactivity of MTSEA reagents is pH-dependent, with optimal labeling occurring in this range.

-

Crucially, ensure the buffer is free of any reducing agents , as these will react with the Texas Red-MTSEA and prevent cell labeling.

-

-

Quenching Solution (PBS with 2% FBS or 1% BSA):

-

Prepare a solution of PBS containing either 2% (v/v) Fetal Bovine Serum or 1% (w/v) Bovine Serum Albumin. The free thiols present in the serum proteins will react with and quench any excess, unreacted Texas Red-MTSEA.

-

Protocol 2: Staining of Live Cells with Texas Red-MTSEA

This protocol is optimized for a starting cell concentration of 1 x 10^6 cells per sample.

-

Cell Preparation:

-

Harvest cells and wash them twice with 1-2 mL of ice-cold PBS to remove any residual media components.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Perform a cell count and viability assessment (e.g., using trypan blue exclusion). It is critical to have a highly viable cell population (>95%) as dead cells can non-specifically bind the dye.

-

-

Labeling Reaction:

-

Dilute the 10 mM Texas Red-MTSEA stock solution in the Working Labeling Buffer (PBS) to the desired final concentration. A titration is highly recommended to determine the optimal concentration for your cell type and experimental conditions (a starting range of 1-10 µM is suggested).

-

Add 100 µL of the diluted Texas Red-MTSEA solution to 1 x 10^6 cells in 100 µL of PBS in a flow cytometry tube. The final volume will be 200 µL.

-

Incubate the cells for 15-30 minutes at room temperature, protected from light. Gentle agitation during incubation can enhance labeling consistency.

-

-

Quenching:

-

To stop the labeling reaction, add 1 mL of ice-cold Quenching Solution (PBS with 2% FBS or 1% BSA) to each tube.

-

Incubate for 5-10 minutes on ice.

-

-

Washing:

-

Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Repeat the wash step two more times to ensure complete removal of any unbound dye.

-

-

Sample Acquisition:

-

After the final wash, resuspend the cells in 300-500 µL of PBS.

-

Keep the samples on ice and protected from light until analysis on the flow cytometer.

-

Analyze the samples as soon as possible, preferably within 1-2 hours of staining.

-

Protocol 3: Flow Cytometry Analysis

-

Instrument Setup:

-

Use a flow cytometer equipped with a laser that can efficiently excite Texas Red (e.g., 561 nm yellow-green laser or a 594 nm laser).

-

Set up the emission filter to collect the fluorescence signal from Texas Red, typically around 610-620 nm (e.g., a 610/20 nm bandpass filter).

-

Create a forward scatter (FSC) vs. side scatter (SSC) plot to identify the cell population of interest and gate out debris.

-

Create a histogram or dot plot to visualize the Texas Red fluorescence intensity.

-

-

Controls:

-

Unstained Control: A sample of unstained cells is essential to determine the level of autofluorescence in the Texas Red channel.

-

Negative Control (Thiol-Blocked): To confirm the specificity of Texas Red-MTSEA for thiols, pre-treat a sample of cells with a non-fluorescent thiol-blocking agent, such as N-ethylmaleimide (NEM), before labeling with Texas Red-MTSEA. A significant reduction in fluorescence intensity compared to the stained sample will validate the thiol-specificity of the labeling.

-

Fluorescence Minus One (FMO) Control: In multicolor experiments, an FMO control is crucial for accurate gating of the Texas Red-positive population. This control contains all the fluorochromes in the panel except for Texas Red-MTSEA.

-

-

Data Analysis:

-

Gate on the live cell population based on FSC and SSC.

-

Use the unstained control to set the negative gate for the Texas Red channel.

-

Quantify the percentage of Texas Red-positive cells and the mean fluorescence intensity (MFI) of the positive population. The MFI is a relative measure of the average number of accessible thiols per cell.

-

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No or Weak Signal | 1. Inactive Texas Red-MTSEA reagent. | - Ensure proper storage of the reagent (desiccated at -20°C, protected from light). - Prepare fresh stock and working solutions. |

| 2. Presence of reducing agents in buffers. | - Use fresh PBS that is certified to be free of reducing agents. | |

| 3. Low expression of surface thiols. | - Confirm the presence of surface thiols using a different method if possible. - Increase the concentration of Texas Red-MTSEA (perform a titration). | |

| 4. Insufficient incubation time or temperature. | - Increase the incubation time to 30 minutes. - Ensure the incubation is performed at room temperature. | |

| High Background Fluorescence | 1. Inadequate quenching or washing. | - Ensure the quenching step is performed correctly. - Increase the number of wash steps after labeling. |

| 2. High concentration of Texas Red-MTSEA. | - Titrate the reagent to find the optimal concentration with the best signal-to-noise ratio. | |

| 3. Presence of a high percentage of dead cells. | - Use a viability dye to exclude dead cells from the analysis. - Ensure the starting cell population is highly viable. | |

| High Variability Between Replicates | 1. Inconsistent cell numbers. | - Accurately count cells before staining and ensure equal numbers are used for each sample. |

| 2. Inconsistent incubation times or temperatures. | - Standardize all incubation steps. | |

| 3. Cell clumping. | - Ensure a single-cell suspension is achieved before labeling. - Gentle vortexing before acquisition may help. |

Conclusion

The use of Texas Red-MTSEA in conjunction with flow cytometry provides a powerful and quantitative method for assessing the status of cell surface thiols. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can obtain reliable and reproducible data. This will enable a deeper understanding of the role of cell surface thiols in a wide range of biological systems and will be a valuable tool for drug discovery and development professionals investigating cellular responses to various stimuli.

References

-

Bio-Rad Laboratories, Inc. (n.d.). Controls for Flow Cytometry. Retrieved from [Link]

-

Duran, E. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights. Retrieved from [Link]

-

Herzenberg, L. A., De Rosa, S. C., & Roederer, M. (2003). Lymphocyte surface thiol levels. Proceedings of the National Academy of Sciences, 100(7), 4001-4006. Retrieved from [Link]

- Haugland, R. P. (1995). Flow cytometric determination of cellular thiols. Methods in cell biology, 42 Pt B, 35-43.

- Haugland, R. P., & Johnson, I. D. (1993). Thiol-reactive probes. In Fluorescent and Luminescent Probes for Biological Activity (pp. 29-41). Academic Press.

-

Titus, J. A., Haugland, R., Sharrow, S. O., & Segal, D. M. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of immunological methods, 50(2), 193–204. Retrieved from [Link]

- Udenfriend, S., & Udenfriend, S. (1997). Flow cytometry techniques for studying cellular thiols. Methods in enzymology, 281, 160-169.

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectrum [Texas Red] | AAT Bioquest [aatbio.com]

- 4. Texas Red-2-sulfonamidoethyl methanethiosulfonate | CAS 386229-76-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Lymphocyte surface thiol levels - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Texas Red-sulfonamidoethyl methanethiosulfonate

Technical Support Escalation: Texas Red-MTS Labeling Efficiency

Executive Summary: The Kinetic Competition

Low labeling efficiency with Texas Red-2-sulfonamidoethyl methanethiosulfonate (Texas Red-MTS) is rarely due to a "bad batch" of reagent.[1] Instead, it is almost always a failure to manage the kinetic competition between three reactions:

-

The Desired Reaction: Nucleophilic attack of the protein thiolate (

) on the MTS sulfenyl sulfur. -

The Hydrolysis Trap: Water attacking the MTS group (rendering it non-reactive).

-

The Reversal Trap: Exogenous reducing agents (DTT/BME) cleaving the newly formed disulfide bond.

Unlike maleimides, which form stable thioether bonds, MTS reagents form mixed disulfides . This bond is chemically reversible. If your buffer contains even trace amounts of reducing agents, or if your pH is unoptimized, your labeling efficiency will drop to near zero.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the failure point.

Figure 1: Decision tree for isolating the root cause of low labeling efficiency.

Critical Mechanistic Factors

A. The pH "Goldilocks" Zone (7.0 – 8.0)

The reaction requires the cysteine to be in its ionized thiolate form (

-

pH < 7.0: The cysteine is protonated (

).[1] The nucleophilicity drops drastically, and the reaction rate slows below the detection limit. -

pH > 8.0: The hydrolysis rate of the MTS group increases exponentially. The reagent degrades before it can label the protein.

-

Recommendation: Use HEPES or Phosphate buffer at pH 7.4 .[2] Avoid amine-containing buffers (Tris) at high pH, although they are generally acceptable at pH 7.4 for MTS reactions (unlike NHS-esters).[1]

B. The Reversibility Problem

MTS reagents create a disulfide bond (

-

The Error: Many researchers treat this like a maleimide reaction and add DTT or

-mercaptoethanol (BME) to "stop" the reaction or in the loading buffer for SDS-PAGE. -

The Result: The reducing agent immediately cleaves the fluorophore off the protein.

-

Recommendation: Never expose the labeled protein to reducing agents unless you specifically intend to strip the label. Use non-reducing sample buffer for gels.

C. Steric Hindrance (The "Texas Red" Factor)

Standard SCAM (Substituted Cysteine Accessibility Method) often uses small reagents like MTSEA or MTSES.[4] Texas Red is a large, hydrophobic fluorophore containing a sulfonamide linker.

-

The Issue: A cysteine accessible to MTSEA (small) may be sterically inaccessible to Texas Red-MTS.[1]

-

Recommendation: If labeling fails despite optimized chemistry, the cysteine is likely in a crevice smaller than the hydrodynamic radius of the Texas Red moiety.

Optimized Labeling Protocol

This protocol is designed to maximize the

Reagents:

-

Buffer A: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]

-

Labeling Reagent: Texas Red-2-sulfonamidoethyl methanethiosulfonate (Dissolve in anhydrous DMSO or Acetonitrile immediately before use).[1]

Step-by-Step:

-

Pre-Reduction (Critical): Incubate protein (10–50

M) with 1–5 mM DTT or TCEP for 30 minutes on ice. This ensures all cysteines are reduced.-

Why: Oxidized cysteines (disulfides) cannot react with MTS.[1]

-

-

Desalting (The most common failure point): Remove the reducing agent completely. Use a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in Buffer A .[1]

-

Note: Dialysis is too slow; the cysteines may re-oxidize.

-

-

Labeling Reaction:

-

Prepare a 20 mM stock of Texas Red-MTS in anhydrous DMSO.

-

Add the reagent to the protein solution at a 10- to 20-fold molar excess .

-

Example: If Protein is 10

M, Reagent should be 100–200 -

Incubate: 15 minutes at Room Temperature or 1 hour at 4°C in the dark.

-

Insight: MTS reactions are fast (seconds to minutes). Long incubations only increase non-specific background and hydrolysis.

-

-

Quenching: Add L-Cysteine (free amino acid) to a final concentration of 5 mM. This scavenges unreacted MTS reagent.

-

Purification: Remove excess free dye using a second desalting column or size-exclusion chromatography (SEC).[1]

Data Analysis: Calculating Efficiency

To determine the Degree of Labeling (DOL), use the Beer-Lambert Law. You must measure absorbance at 280 nm (

Constants:

-

: 85,000

- : 0.18 (Correction factor for Texas Red absorbance at 280 nm).[1]

- : Extinction coefficient of your specific protein at 280 nm.

Formula:

[1] [1] [1]Interpretation:

| DOL Value | Status | Action |

|---|---|---|

| < 0.1 | Failed | Check pH and DTT removal. |

| 0.1 – 0.8 | Low | Increase reagent excess (up to 50x) or check steric accessibility. |

| 0.9 – 1.2 | Ideal | Proceed to experiment. |

| > 1.5 | Over-labeled | Non-specific labeling likely. Decrease time or concentration. |

Troubleshooting FAQs

Q: My protein precipitates upon adding the Texas Red-MTS. A: Texas Red is hydrophobic. If you add too much DMSO stock directly, the local concentration spikes.

-

Fix: Dilute the reagent in Buffer A immediately before adding it to the protein, or add it slowly while vortexing. Ensure the final DMSO concentration is < 5%.[3]

Q: I see a signal on the gel, but it disappears after Western blotting. A: You likely used a reducing agent in your SDS-PAGE loading buffer or transfer buffer.

-

Fix: Use non-reducing sample buffer (no DTT/BME). The disulfide bond linking the dye to the protein is cleaved by these agents.

Q: Can I use TCEP during the labeling reaction? A: No. While TCEP is less reactive toward maleimides, it will react with MTS reagents and destroy them. You must remove all reducing agents before adding the MTS probe.

Q: The labeling works for MTSEA but not Texas Red-MTS. A: This confirms steric hindrance. The cysteine is located in a pocket or cleft.

-

Fix: You cannot force this reaction. You must mutate a different residue, preferably on a loop or solvent-exposed helix face, to serve as the reporter site.

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1][4] Methods in Enzymology, 293, 123-145.[1] Link

-

Thermo Fisher Scientific. Texas Red Sulfonyl Chloride and Derivatives - Technical Manual. Molecular Probes Handbook. Link

-

Toronto Research Chemicals. Texas Red-2-sulfonamidoethyl Methanethiosulfonate Product Sheet. Link[1]

-

Loo, T. W., & Clarke, D. M. (1995). Covalent modification of human P-glycoprotein mutants containing a single cysteine residue. Journal of Biological Chemistry, 270(37), 21449-21452.[1] (Demonstrates SCAM specificity). Link

Sources

Validation & Comparative

Navigating the Red Spectrum: A Guide to Thiol-Reactive Fluorescent Labeling Beyond Texas Red-MTSEA

For decades, Texas Red-MTSEA has been a workhorse for labeling cysteine residues, enabling researchers to track proteins and other biomolecules. However, the landscape of fluorescent probes has evolved, offering a new generation of dyes with enhanced brightness, photostability, and versatility. This guide provides a comprehensive comparison of modern alternatives to Texas Red-MTSEA, empowering researchers to make informed decisions for their specific applications. We will delve into the chemistry of thiol-reactive labeling, compare the performance of leading red fluorescent dyes, and provide detailed experimental protocols for successful conjugation.

The Chemistry of Thiol-Reactive Labeling: MTS vs. Maleimide

The specific labeling of cysteine residues relies on the unique reactivity of their thiol (-SH) groups. Two of the most common reactive moieties used for this purpose are methanethiosulfonate (MTS) and maleimide.